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Introduction
DEG-35 is a novel CRBN-dependent, dual IKZF2 and CK1α molecular glue degrader with

potential therapeutic applications in Acute Myeleloid Leukemia (AML).[1] Preclinical studies

have indicated that DEG-35 induces apoptosis and promotes myeloid differentiation in

leukemic cells.[2] These application notes provide a comprehensive guide to methodologies for

assessing the effects of DEG-35 on myeloid differentiation in both in vitro and in vivo models.

The protocols outlined below are designed to enable researchers to quantify the phenotypic

and functional changes associated with DEG-35-induced myeloid differentiation.

Key Concepts in Myeloid Differentiation
Myeloid differentiation is a complex process by which hematopoietic stem cells give rise to

mature myeloid lineage cells, including monocytes, macrophages, granulocytes (neutrophils,

eosinophils, and basophils), and dendritic cells. This process is tightly regulated by a network

of signaling pathways and transcription factors. Dysregulation of myeloid differentiation is a

hallmark of various hematological malignancies, including AML.

The assessment of myeloid differentiation typically involves a multi-pronged approach,

including:
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Morphological Analysis: Examination of cell morphology to identify characteristic features of

mature myeloid cells.

Immunophenotyping by Flow Cytometry: Quantification of cell surface and intracellular

markers to delineate different myeloid populations and their maturation stages.

Functional Assays: Evaluation of the functional capabilities of differentiated myeloid cells,

such as phagocytosis and oxidative burst.

Data Presentation
Table 1: In Vitro DEG-35 Treatment Parameters for
Myeloid Differentiation Studies

Parameter Recommended Range Notes

Cell Lines
HL-60, NB4, U937, Primary

AML Patient Samples

Cell line selection should be

based on the specific research

question and the expression of

DEG-35 targets.

DEG-35 Concentration
1 nM - 10 µM (Titration

Recommended)

The optimal concentration

should be determined

empirically for each cell line.

Treatment Duration 24 - 96 hours

Time-course experiments are

recommended to capture the

dynamics of differentiation.

Culture Conditions

RPMI-1640 or IMDM with 10-

20% FBS, 1% Penicillin-

Streptomycin

Standard mammalian cell

culture conditions.

Positive Control
All-trans retinoic acid (ATRA)

for HL-60 and NB4 cells

ATRA is a well-established

inducer of myeloid

differentiation.

Vehicle Control
DMSO (or the solvent used for

DEG-35)

Essential for controlling for

solvent effects.
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Table 2: Flow Cytometry Antibody Panel for Myeloid
Differentiation

Marker Fluorochrome Lineage/Maturation Stage

CD45 PE-Cy7 Pan-leukocyte marker

CD34 APC
Hematopoietic stem/progenitor

marker

CD11b FITC
Myeloid lineage marker,

increases with maturation

CD14 PE Monocytic marker

CD15 PerCP-Cy5.5 Granulocytic marker

CD16 APC-H7
Granulocytic marker, increases

with maturation

CD33 BV421 Early myeloid marker

HLA-DR BV510
Monocytic and dendritic cell

marker

Experimental Protocols
Protocol 1: In Vitro Treatment of Myeloid Leukemia Cell
Lines with DEG-35
Objective: To induce myeloid differentiation in susceptible cell lines using DEG-35.

Materials:

Myeloid leukemia cell lines (e.g., HL-60, NB4)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

DEG-35 stock solution (in DMSO)

All-trans retinoic acid (ATRA) stock solution (in DMSO)
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Vehicle (DMSO)

6-well tissue culture plates

Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Cell Seeding: Seed myeloid leukemia cells at a density of 2 x 10^5 cells/mL in 6-well plates.

Treatment Preparation: Prepare serial dilutions of DEG-35 and a working solution of ATRA in

complete culture medium. Also, prepare a vehicle control with the same final concentration of

DMSO as the highest DEG-35 concentration.

Treatment Application: Add the prepared DEG-35, ATRA, or vehicle control to the appropriate

wells.

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the

desired duration (e.g., 48, 72, or 96 hours).

Cell Harvesting and Counting: At each time point, harvest the cells and perform a cell count

and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: Morphological Assessment of Myeloid
Differentiation
Objective: To visually assess the morphological changes indicative of myeloid differentiation.

Materials:

Treated and control cells from Protocol 1

Phosphate-buffered saline (PBS)

Cytocentrifuge (e.g., Cytospin)
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Microscope slides

Wright-Giemsa stain

Microscope with oil immersion objective

Procedure:

Cytospin Preparation: Centrifuge harvested cells and resuspend the pellet in PBS to a

concentration of 1 x 10^5 cells/mL. Prepare cytospin slides by centrifuging 100-200 µL of the

cell suspension onto a microscope slide.

Staining: Air-dry the slides and then stain with Wright-Giemsa stain according to the

manufacturer's instructions.

Microscopic Examination: Examine the slides under a microscope. Observe for

morphological changes such as a decreased nuclear-to-cytoplasmic ratio, nuclear

segmentation, and the presence of cytoplasmic granules.

Quantification: Count at least 200 cells per slide and classify them based on their

morphology (e.g., blasts, promyelocytes, myelocytes, metamyelocytes, band forms,

segmented neutrophils, or monocytes/macrophages).

Protocol 3: Immunophenotyping by Flow Cytometry
Objective: To quantify the expression of myeloid cell surface markers as a measure of

differentiation.

Materials:

Treated and control cells from Protocol 1

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Fluorochrome-conjugated antibodies (see Table 2)

Fc block (e.g., Human TruStain FcX™)
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Flow cytometer

Procedure:

Cell Preparation: Harvest and wash the cells with cold FACS buffer.

Fc Receptor Blocking: Resuspend the cells in FACS buffer containing Fc block and incubate

on ice for 10 minutes. This step is crucial to prevent non-specific antibody binding.

Antibody Staining: Add the pre-titrated antibody cocktail (see Table 2) to the cells and

incubate on ice in the dark for 30 minutes.

Washing: Wash the cells twice with cold FACS buffer.

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live

cell population and then analyze the expression of the different myeloid markers to quantify

the percentage of cells in different differentiation stages.

Protocol 4: Phagocytosis Assay
Objective: To assess the functional ability of differentiated cells to phagocytose particles.

Materials:

Treated and control cells from Protocol 1

Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™)

Live cell imaging medium

96-well black, clear-bottom plate

Fluorescence microscope or plate reader

Procedure:
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Cell Seeding: Seed the treated and control cells in a 96-well black, clear-bottom plate.

Particle Addition: Add the fluorescently labeled particles to the wells at a pre-determined ratio

(e.g., 10 particles per cell).

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.

Imaging/Quantification:

Microscopy: Visualize the uptake of fluorescent particles by the cells using a fluorescence

microscope.

Plate Reader: Quantify the total fluorescence in each well using a fluorescence plate

reader. An increase in fluorescence indicates an increase in phagocytosis.

Flow Cytometry: Alternatively, the percentage of cells that have phagocytosed particles

can be quantified by flow cytometry.

Protocol 5: Oxidative Burst Assay
Objective: To measure the production of reactive oxygen species (ROS), a key function of

mature myeloid cells.

Materials:

Treated and control cells from Protocol 1

Dihydrorhodamine 123 (DHR 123) or other suitable ROS indicator

Phorbol 12-myristate 13-acetate (PMA) as a stimulant

Flow cytometer

Procedure:

Cell Preparation: Harvest and wash the cells.

Dye Loading: Resuspend the cells in a suitable buffer and load with DHR 123 by incubating

at 37°C for 15 minutes.
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Stimulation: Add PMA to stimulate the oxidative burst and incubate for another 15-30

minutes at 37°C.

Data Acquisition: Immediately acquire data on a flow cytometer, measuring the fluorescence

of the oxidized rhodamine 123.

Data Analysis: Analyze the data to determine the percentage of cells producing ROS and the

mean fluorescence intensity, which corresponds to the amount of ROS produced per cell.

Mandatory Visualizations
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Caption: Signaling pathway of DEG-35 inducing myeloid differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Assessing Myeloid
Differentiation Following DEG-35 Treatment]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15606136#methods-for-assessing-myeloid-
differentiation-after-deg-35-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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